1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid is a compound that can be associated with a class of organic molecules known as pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are often of interest due to their potential pharmacological properties. The specific structure of this compound suggests it may have applications in medicinal chemistry or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids involves a three-component condensation of 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid . Similarly, the iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(Dimethylamino)pyridine leads to the formation of γ-lactones and δ-lactones . These methods could potentially be adapted for the synthesis of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and biological activity. X-ray diffraction studies, such as those performed on 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide, provide detailed information about the crystal structure and can reveal intermolecular interactions like hydrogen bonding . These techniques could be applied to determine the precise structure of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, the reaction of 2-dimethylamino-3,3-dimethyl-1-azirine with carboxylic acids leads to N-acyl derivatives through a process of addition, ring cleavage, and acyl group transfer . This type of reactivity might be relevant when considering the chemical behavior of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid in the presence of other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For instance, the introduction of fluoromethyl and trifluoromethyl groups can lead to the formation of isomers and affect the compound's reactivity . Detailed spectroscopic analysis, including MS, IR, 1H, and 13C NMR, as well as molecular modeling, are essential tools for understanding these properties . Such analyses would be necessary to fully characterize 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid.
Scientific Research Applications
Complexation with Nucleotide Bases
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid has been studied for its ability to form complexes with nucleotide bases. Research indicates that these complexes involve hydrogen bonds and π-stacking interactions, with notable differences in complexation behavior compared to simple carboxylic acids like butyric acid. This property is potentially significant for understanding molecular interactions in biological systems (Zimmerman, Wu, & Zeng, 1991).
Hydrophobizing Properties
The compound's derivatives, specifically its amides, have shown promise as cationic surfactants for hydrophobization in oil fields. This application is particularly relevant in enhancing oil recovery processes (Vlasova et al., 2017).
Intramolecular Diels-Alder Reaction
In the context of organic synthesis, this compound plays a role in the intramolecular Diels-Alder reaction. This reaction is a cornerstone in synthetic organic chemistry, useful in constructing complex molecular architectures (Widmer, Heimgartner, & Schmid, 1978).
Photosensitive Polyimides
The compound has been utilized in the development of photosensitive polyimides. These materials are essential in various technological applications, such as in the electronics industry (Fukushima, Oyama, & Tomoi, 2003).
Bioconjugation in Aqueous Media
Its role in the formation of amides through carbodiimide in aqueous media has been studied. This is significant in bioconjugation, a process critical in drug development and molecular biology (Nakajima & Ikada, 1995).
Antitumor Agent Synthesis
A method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide has been developed. This compound has potential as an antitumor agent (Mondal, Nogami, Asao, & Yamamoto, 2003).
Cyclization of β-Bromo-α,β-Unsaturated Carboxylic Acids
The compound is involved in palladium-catalyzed carbonylative cyclization, a process important in organic synthesis, particularly in pharmaceuticals and agrochemicals production (Bae & Cho, 2014).
Crystal Engineering of Supramolecular Assemblies
It plays a role in crystal engineering, particularly in forming supramolecular assemblies. This application is critical in materials science and nanotechnology (Arora & Pedireddi, 2003).
Molecular Umbrella Design
The compound is used in designing molecular umbrellas, which are molecules that shield certain moieties from water. This is relevant in drug delivery and biomolecular protection (Janout, Lanier, & Regen, 1997).
Hydrogen-Bonding Studies
Its role in hydrogen-bonding studies contributes to understanding molecular interactions, which is fundamental in chemistry and biochemistry (Long, Zhou, Parkin, & Li, 2014).
Catalysis in Organic Synthesis
The compound has been studied as a catalyst in iodolactonisation of γ,δ-unsaturated carboxylic acids. Catalysis is a key process in chemical synthesis, especially in developing pharmaceuticals (Meng, Liu, Liu, & Wang, 2015).
DNA Binding and Cell Cycle Evaluation
It's used in the synthesis of novel compounds for DNA binding and cell cycle evaluation, essential in cancer research and therapeutics development (Xie et al., 2009).
Cooperative Catalysis for Amide Formation
Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperatively catalyze the formation of amides from carboxylic acids and amines, a fundamental process in organic synthesis (Ishihara & Lu, 2016).
Safety And Hazards
The safety information for “1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11(2)4-3-5-12-7-8(10(14)15)6-9(12)13/h8H,3-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFIGLSLOVQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916455 | |
Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
94108-46-0 | |
Record name | 1-[3-(Dimethylamino)propyl]-2-oxo-4-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94108-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-(Dimethylamino)propyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BS7YLC9P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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